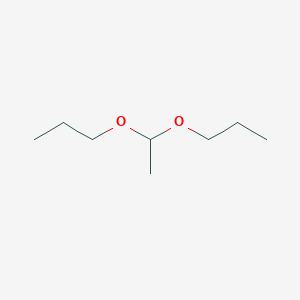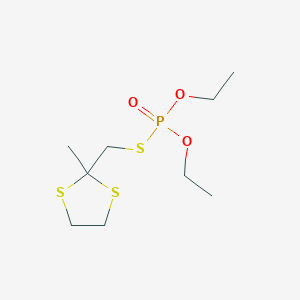
protoveratrine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoveratrine B is a naturally occurring alkaloid found in the plant genus Veratrum, particularly in Veratrum album. It is known for its potent hypotensive properties, making it a subject of interest in medical research. This compound is a complex molecule with a molecular formula of C41H63NO15 and a molecular weight of approximately 809.94 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of protoveratrine B is challenging due to its complex structure. It typically involves multiple steps, including the extraction of precursor alkaloids from Veratrum species, followed by chemical modifications to achieve the desired structure. The process often requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources rather than synthetic methods. The extraction process involves harvesting Veratrum plants, followed by solvent extraction and purification using techniques like liquid chromatography. This method ensures the isolation of this compound in sufficient quantities for research and medical use .
Analyse Des Réactions Chimiques
Types of Reactions: Protoveratrine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl and acetoxy groups, can lead to the formation of new compounds with varied biological effects.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acetic anhydride, methanol.
Major Products Formed:
Applications De Recherche Scientifique
Protoveratrine B has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of alkaloid chemistry and natural product synthesis.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its hypotensive properties and potential use in treating hypertension. .
Industry: Utilized in the development of pharmaceuticals and as a lead compound for the synthesis of new therapeutic agents.
Mécanisme D'action
Protoveratrine B exerts its effects primarily through its interaction with cardiac sodium channels. It binds to these channels, inhibiting their function and leading to a decrease in sodium influx. This action results in a reduction of cardiac contractility and a subsequent decrease in blood pressure. The compound’s vasodilatory effects also contribute to its hypotensive properties. Molecular docking studies have shown that this compound has a high affinity for the cardiac sodium channel NaV1.5, which is crucial for its cardiotoxic effects .
Comparaison Avec Des Composés Similaires
Protoveratrine B is often compared with other Veratrum alkaloids, such as protoveratrine A and jervine. These compounds share similar structural features and biological activities but differ in their potency and side effect profiles. For instance:
Protoveratrine A: Similar hypotensive effects but with higher emetic potency compared to this compound.
This compound is unique in its balance of hypotensive efficacy and lower emetic activity, making it a preferred choice for certain medical applications .
Propriétés
Numéro CAS |
124-97-0 |
|---|---|
Formule moléculaire |
C41H63NO15 |
Poids moléculaire |
809.9 g/mol |
Nom IUPAC |
[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23R,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate |
InChI |
InChI=1S/C41H63NO15/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3/t18-,19+,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37+,38+,39+,40-,41-/m0/s1 |
Clé InChI |
BFLXOMFFVWQPAZ-RIJHYFDJSA-N |
SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O |
SMILES isomérique |
CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@]6([C@H](CC7)OC(=O)[C@@](C)([C@@H](C)O)O)O)C)OC(=O)C)OC(=O)C)O)O |
SMILES canonique |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O |
| 124-97-0 | |
Synonymes |
Cryptenamine Neoprotoveratrin Protalba Protoveratrine A Protoveratrines Protoverin Tensatrin Veralba Veratetrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)





![(5R,8S,9S,10S,13R,14S,16S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89838.png)
